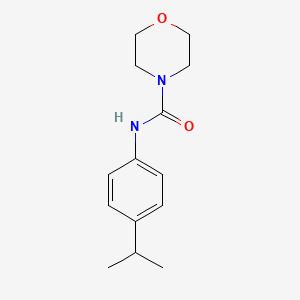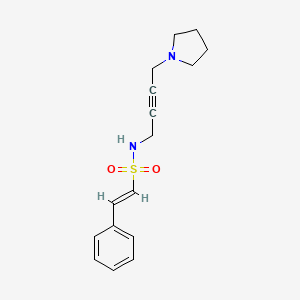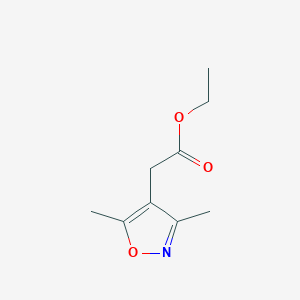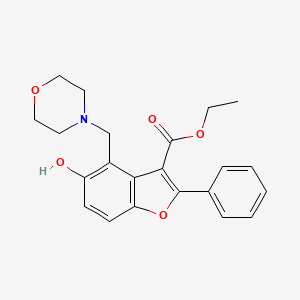
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indene derivatives and has been synthesized using various methods.
科学的研究の応用
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
作用機序
The mechanism of action of tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. It has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and protect dopaminergic neurons from oxidative stress. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic applications in various diseases. However, this compound also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. It also has limited stability in solution, which can make it challenging to store for long periods.
将来の方向性
There are several future directions for research on tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate. One area of research is to further investigate the mechanism of action of this compound. Another area of research is to explore its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, researchers can investigate ways to improve the solubility and stability of this compound in solution, which can expand its use in lab experiments.
In conclusion, tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized using various methods and has been shown to have potential therapeutic applications in various diseases. Future research can further investigate its mechanism of action and explore its potential therapeutic applications in other diseases.
合成法
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction and the one-pot synthesis method. In the Pictet-Spengler reaction, 2-amino-5-chloroindan-1-one is reacted with tert-butyl glycinate in the presence of a Lewis acid catalyst to produce tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate. The one-pot synthesis method involves the reaction of 2-amino-5-chloroindan-1-one with tert-butyl isocyanide in the presence of a base and a palladium catalyst.
特性
IUPAC Name |
tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)14(16)7-9-4-5-11(15)6-10(9)8-14/h4-6H,7-8,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDITYHMYJYGHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)

![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)


![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)
